molecular formula C20H18 B8481200 1,2-Dibenzylbenzene CAS No. 792-68-7

1,2-Dibenzylbenzene

Cat. No. B8481200
M. Wt: 258.4 g/mol
InChI Key: JQCVPZXMGXKNOD-UHFFFAOYSA-N
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Patent
US04639833

Procedure details

To a reaction vessel were added 2500 g of diphenylmethane and 40 g of aluminum chloride and reaction was carried out for 2 hours at room temperature with further adding 600 g of benzyl chloride with stirring. After the reaction, the catalyst was deactivated and 1300 g of a dibenzylbenzene isomer mixture (Composition I) was obtained by reduced pressure distillation.
Quantity
2500 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
catalyst
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:14](Cl)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>[Cl-].[Al+3].[Cl-].[Cl-]>[CH2:7]([C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:13]=1[CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
2500 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC1=CC=CC=C1
Name
Quantity
40 g
Type
catalyst
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
600 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a reaction vessel were added
CUSTOM
Type
CUSTOM
Details
After the reaction

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=C(C=CC=C1)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1300 g
YIELD: CALCULATEDPERCENTYIELD 106.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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